Home > Products > Screening Compounds P102953 > diethyl 4-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
diethyl 4-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4344616
CAS Number:
Molecular Formula: C23H31NO5
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Dihydropyridines (DHPs) are a class of organic compounds characterized by their 1,4-dihydropyridine ring. These compounds are widely studied in scientific research due to their diverse biological activities, primarily as calcium channel blockers. DHPs have garnered significant attention for their potential in treating cardiovascular diseases, such as hypertension. []

Synthesis Analysis

The synthesis of 1,4-dihydropyridines like the target compound generally employs the Hantzsch reaction. This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia or an ammonia source (such as ammonium acetate). [, , ]

Mechanism of Action

The primary mechanism of action of 1,4-dihydropyridines, particularly those with structural similarities to the target compound, involves the inhibition of voltage-gated calcium channels (VGCCs). [, , , ] These channels play a crucial role in regulating calcium influx into cells, particularly in smooth muscle cells and cardiac myocytes. By blocking these channels, DHPs prevent the influx of calcium ions, leading to muscle relaxation and vasodilation. [, ]

Physical and Chemical Properties Analysis
  • Physical state: Likely a solid at room temperature, with the exact melting point dependent on the specific substituents. []
  • Solubility: Generally soluble in organic solvents. []
  • Color: Typically yellow or pale yellow. []
Applications
  • Drug discovery and development: DHPs serve as important scaffolds in medicinal chemistry. The target compound, with its unique combination of substituents, could be a starting point for developing novel calcium channel blockers with improved potency, selectivity, and pharmacokinetic profiles. [, , , , , , , , , , , , , ]
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating the biological activity of analogues of the target compound can provide valuable insights into how different substituents on the dihydropyridine ring affect calcium channel blocking activity. [, , , ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative. The paper focuses on determining its crystal structure through X-ray diffraction analysis. No biological activity is discussed. []

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This 1,4-dihydropyridine derivative was synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. The study also determined its crystal structure through SC-XRD analysis. []

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: Also known as Hantzsch ester, this compound is widely used as a source of hydride in organic synthesis. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: This 1,4-dihydropyridine derivative was synthesized via the Hantzsch reaction and characterized using IR, 1H NMR, EA, and single-crystal X-ray diffraction. Notably, it exhibits fungicidal activity, antiviral activity against the tobacco mosaic virus, and some insecticidal activity against Mythimna separata. [, ]

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate (Nifedipine analogue)

  • Compound Description: This compound is a nifedipine analogue, which are known for their calcium channel blocker activity. The study focuses on the unexpected degradation products observed during saponification experiments. []

2-methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dime thyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: FRC-8653 is a dihydropyridine derivative investigated for its calcium antagonist and vasorelaxant effects. It demonstrates inhibitory effects on intracellular calcium concentration increases during membrane depolarization and binds to cardiac membranes similarly to nifedipine and nicardipine. []

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This 1,4-dihydropyridine derivative was synthesized in its optically active forms ((S)-(+)- and (R)-(-)-isomers) to study its pharmacological properties. The research found that the (4S)-(+)-enantiomer exhibits antihypertensive effects in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membranes. [, ]

2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

  • Compound Description: Manidipine, a dihydropyridine derivative, is a calcium channel blocker used as an antihypertensive agent. The study focuses on synthesizing and investigating the biological activities of its optical isomers. The (S)-(+)-enantiomer of manidipine exhibits significantly higher antihypertensive activity in spontaneously hypertensive rats (SHR) and higher potency in radioligand binding assays using [3H]nitrendipine compared to its (R)-(-)-isomer. []
  • Compound Description: This dihydropyridine derivative, TC-81, was studied for its absorption, plasma concentration, and excretion profile in rats and dogs after oral and intravenous administration. [, ]
  • Compound Description: This 1,4-dihydropyridine derivative, designed as a bioisostere of amlodipine, demonstrates significant calcium channel antagonist activity. In vitro studies revealed it to be 44-fold more potent than nimodipine but 4-fold less potent than felodipine. It also exhibits anticonvulsant activity comparable to nimodipine in the maximal electroshock (MES) test and moderate protection in the subcutaneous metrazol (scMet) test. []

3‐ethyl 5‐methyl 1,4‐dihydro‐2‐[2‐[(1‐methyl‐1,4‐dihydropyridyl‐3‐carbonyloxy)ethoxy]methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate (Compound 16)

  • Compound Description: This 1,4-dihydropyridine derivative, featuring a 1-methyl-3-pyridylcarbonyloxy chemical delivery system, is a less potent calcium channel antagonist than its parent compound (Compound 13). It showed no anticonvulsant activity in the maximal electroshock (MES) and subcutaneous metrazol (scMet) screens. [, ]
  • Compound Description: This novel water-soluble dihydropyridine derivative, NKY-722, exhibits potent calcium channel antagonist activity and demonstrates vasorelaxant effects in various isolated canine arteries. It effectively inhibits both endothelium-independent and endothelium-dependent contractions in the cerebral arteries. [, ]
  • Compound Description: This 1,4-dihydropyridine derivative serves as a starting material for synthesizing various heterocyclic compounds under different reaction conditions. []
  • Compound Description: DCDDP, a dihydropyridine calcium antagonist, was investigated for its effect on chronic pulmonary hypertension induced by monocrotaline in rats. Results suggest that it may lower pulmonary artery pressure by inhibiting free radical production and increasing nitric oxide levels in the lungs. []
  • Compound Description: MN9202, a 1,4-dihydropyridine derivative, was studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. Results indicate that it can partially alleviate the injury, improve blood pressure and cardiac function, prolong survival time, and enhance survival rate. [, ]
  • Compound Description: These compounds represent a new class of potential dual-acting drugs designed by merging structural elements of AT1 receptor antagonists and 1,4-dihydropyridine calcium channel blockers. This strategy aimed to develop molecules with combined activity against both targets. []
  • Compound Description: This series of compounds features various 3-alkyl ester substituents and diverse 4-aryl substitutions on the 1,4-dihydropyridine core. They were synthesized and evaluated for their calcium channel antagonist and anticonvulsant activities. []
  • Compound Description: These enantiomers were synthesized with high enantioselectivity and exhibit dual activity: they act as partial calcium channel agonists in the heart (positive inotropic effect) and calcium channel antagonists in smooth muscle. The (-)-enantiomer demonstrates higher potency as a smooth muscle calcium channel antagonist compared to the (+)-enantiomer. []

2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (CV-4093)

  • Compound Description: CV-4093, a 1,4-dihydropyridine derivative, was radiolabeled with carbon-14 ([14C]CV-4093 (2HCl)) to study its metabolism and distribution in test animals. []
  • Compound Description: These 1,4-dihydropyridine derivatives were synthesized using a multicomponent, one-pot reaction with L-proline as a catalyst. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: This group encompasses both symmetrical and unsymmetrical dialkyl esters of 1,4-dihydropyridines with various pyridinyl substituents at the 4-position. These compounds were synthesized and evaluated for their calcium channel antagonist activity. []

Asymmetric 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds explored different ester moieties, including 2-ethylenedioxypropyl, 2-oxopropyl, and cyclopropylmethyl groups, at the 3- and 5-positions of the 1,4-dihydropyridine core. They were synthesized and evaluated for their vasodilating and antihypertensive activities. []
  • Compound Description: This group of compounds represents nifedipine analogues, with various phenyl derivatives substituting the dialkyl ester groups at the 3- and 5-positions. Their solubilities in supercritical carbon dioxide were investigated for potential applications in pharmaceutical purification. []
  • Compound Description: These compounds are a group of nifedipine analogues with cyclohexyl-substituted alkyl esters at the 3- and 5-positions. Their solubilities in supercritical carbon dioxide were studied for potential use in pharmaceutical purification processes. []
  • Compound Description: This series of compounds represents nifedipine analogues where the 4-position substituent is a 1-methyl 2-(p-nitrobenzyl)thio-5-imidazolyl group. Their calcium channel blocker activity was evaluated. []
  • Compound Description: These compounds are a series of dihydropyridine derivatives incorporating a chromene moiety. []
  • Compound Description: This series of 1,4-dihydropyridine derivatives features various acyloxymethyl esters at the 3-position, designed to introduce a hydrolyzable group for enzymatic kinetic resolution studies with Candida rugosa lipase (CRL). []

Properties

Product Name

diethyl 4-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 1-(2-methoxyethyl)-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H31NO5

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H31NO5/c1-6-28-22(25)19-14-24(12-13-27-5)15-20(23(26)29-7-2)21(19)18-10-8-17(9-11-18)16(3)4/h8-11,14-16,21H,6-7,12-13H2,1-5H3

InChI Key

GYCWVKFGPRQXGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(C)C)C(=O)OCC)CCOC

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(C)C)C(=O)OCC)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.